molecular formula C27H34O11 B1163888 Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate CAS No. 151200-50-9

Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate

Cat. No. B1163888
CAS RN: 151200-50-9
InChI Key:
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Description

Synthesis Analysis

The synthesis of furan derivatives often involves complex organic reactions that introduce various functional groups to the furan ring, enhancing its reactivity and utility in further chemical transformations. For example, the optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate demonstrate techniques for obtaining enantiomerically pure compounds, which are crucial for applications in medicinal chemistry and materials science (Yodo et al., 1988).

Molecular Structure Analysis

The determination of molecular structure is key to understanding the reactivity and physical properties of furan derivatives. Techniques such as X-ray diffraction provide detailed insights into the molecular geometry, confirming configurations and intermolecular interactions that influence the compound's behavior and stability. For instance, the study on the crystal and molecular structure of dimethyl 2,3-dihydro-2,3-dihydroxy-4,7-dimethyl-benzo[b]furan-2,3-dicarboxylate sheds light on the stereochemistry and conformation of such molecules (Théobald & Morvan, 1982).

Chemical Reactions and Properties

Furan derivatives participate in a wide range of chemical reactions, from simple functional group transformations to complex cycloadditions and rearrangements. These reactions expand the utility of furan compounds in synthesizing novel materials and bioactive molecules. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation showcases the versatility of furan derivatives in organic synthesis (Gabriele et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : Research highlights various synthetic methods involving similar furan-containing compounds. For instance, Ahn et al. (2012) describe a method for synthesizing dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and related compounds through intramolecular conjugate displacement or reaction of acetates of Morita-Baylis-Hillman adducts (Ahn, S., Jang, S., Kim, Y. K., & Lee, K., 2012).
  • Chemical Reactivity : Alves et al. (2001) investigated the Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans, providing insights into the reactivity of furan-containing compounds in synthetic chemistry (Alves, M., Azoia, N., Bickley, J., Fortes, A., Gilchrist, T. L., & Mendonça, R., 2001).

Biological Activity

Pharmaceutical Applications

  • Internal Standards in Analytical Chemistry : Llovera et al. (2005) explored the use of furan derivatives as internal standards in analytical chemistry, specifically for the analysis of patulin in apple juice, indicating the utility of such compounds in analytical methods (Llovera, M., Balcells, M., Torres, M., & Canela, R., 2005).

properties

IUPAC Name

methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSOXXWYBLSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73812792

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Reactant of Route 3
Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Reactant of Route 4
Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Reactant of Route 5
Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Reactant of Route 6
Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate

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